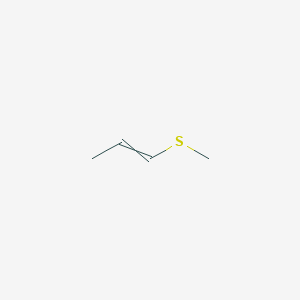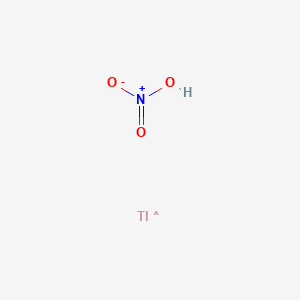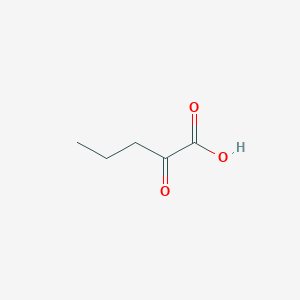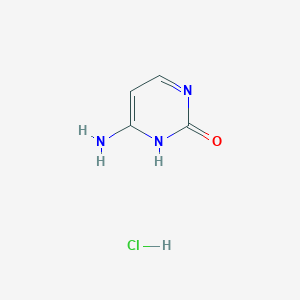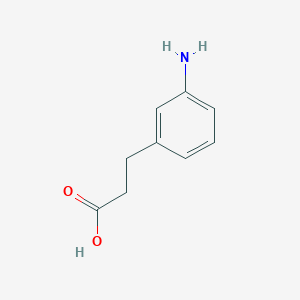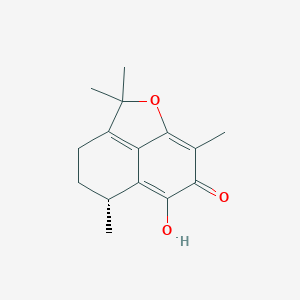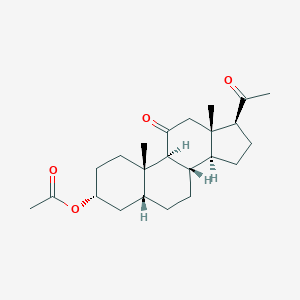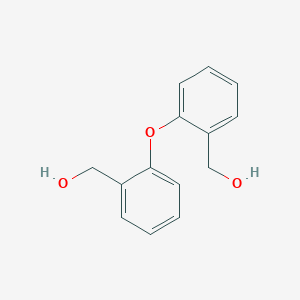
Tetrabutyl thiodisuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrabutyl thiodisuccinate (TBTD) is a chemical compound that belongs to the class of thioesters. It is widely used in various scientific research applications due to its unique chemical properties. TBTD is known for its ability to act as a radical scavenger and an antioxidant. In
Wirkmechanismus
Tetrabutyl thiodisuccinate acts as a radical scavenger by donating a hydrogen atom to a free radical, thereby stabilizing it. It also acts as an antioxidant by inhibiting the formation of free radicals through the oxidation of Tetrabutyl thiodisuccinate itself. Tetrabutyl thiodisuccinate can also form a complex with metal ions, thereby preventing the metal ions from catalyzing radical reactions.
Biochemical and Physiological Effects:
Tetrabutyl thiodisuccinate has been shown to have low toxicity and is not expected to have any significant physiological effects. However, it has been shown to have some biochemical effects, such as inhibiting the activity of certain enzymes, including cholinesterase and acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrabutyl thiodisuccinate has several advantages for lab experiments, including its low toxicity, stability, and ease of use. However, it also has some limitations, such as its limited solubility in water and its potential to interfere with certain analytical techniques.
Zukünftige Richtungen
There are several future directions for the use of Tetrabutyl thiodisuccinate in scientific research. One potential direction is the development of new Tetrabutyl thiodisuccinate-based antioxidants and stabilizers for polymers and lubricants. Another potential direction is the use of Tetrabutyl thiodisuccinate in the development of new drugs for the treatment of diseases that involve free radical damage, such as cancer and neurodegenerative diseases.
In conclusion, Tetrabutyl thiodisuccinate is a versatile chemical compound that has many potential applications in scientific research. Its unique chemical properties make it a valuable tool for studying radical reactions, polymerization, and photochemistry. While there are limitations to its use, Tetrabutyl thiodisuccinate has many advantages and is expected to continue to be an important tool in scientific research in the future.
Synthesemethoden
Tetrabutyl thiodisuccinate can be synthesized through the reaction between succinic anhydride and tetra-n-butylthiuram disulfide. The reaction takes place in the presence of a catalyst, such as sodium methoxide, in a solvent, such as methanol. The resulting product is then purified through crystallization or distillation.
Wissenschaftliche Forschungsanwendungen
Tetrabutyl thiodisuccinate has been widely used in various scientific research applications, including polymerization, photochemistry, and radical reactions. It is also used as a stabilizer in polymers and as an antioxidant in lubricants and fuels. Tetrabutyl thiodisuccinate has been shown to improve the thermal stability of polymers and to enhance the oxidative stability of lubricants.
Eigenschaften
CAS-Nummer |
10042-89-4 |
|---|---|
Produktname |
Tetrabutyl thiodisuccinate |
Molekularformel |
C24H42O8S |
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
dibutyl 2-(1,4-dibutoxy-1,4-dioxobutan-2-yl)sulfanylbutanedioate |
InChI |
InChI=1S/C24H42O8S/c1-5-9-13-29-21(25)17-19(23(27)31-15-11-7-3)33-20(24(28)32-16-12-8-4)18-22(26)30-14-10-6-2/h19-20H,5-18H2,1-4H3 |
InChI-Schlüssel |
QEFOHLDZJZYQEZ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
Kanonische SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)SC(CC(=O)OCCCC)C(=O)OCCCC |
Andere CAS-Nummern |
10042-89-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



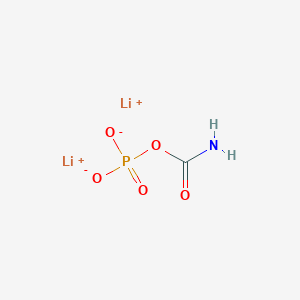
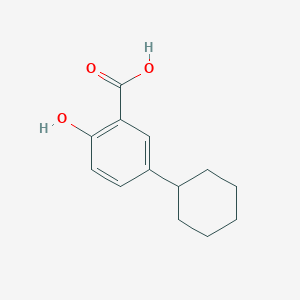
![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)
